molecular formula C₇H₁₆ClNO₃ B1141327 Methyl L-daunosamine hydrochloride CAS No. 131528-45-5

Methyl L-daunosamine hydrochloride

Cat. No. B1141327
M. Wt: 197.66
InChI Key:
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Description

Methyl L-Daunosamine Hydrochloride, also known as Methyl 3-Amino-2,3,6-trideoxy-L-lyxo-hexopyranoside Hydrochloride, is a chemical compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 . It is available for purchase for research purposes .


Synthesis Analysis

The synthesis of derivatives of L-daunosamine involves the highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts . This provides a concise route to methyl L-daunosaminide hydrochloride .


Molecular Structure Analysis

The molecular structure of Methyl L-Daunosamine Hydrochloride is represented by the formula C₇H₁₆ClNO₃ . The exact structure can be represented by the SMILES string Cl.COC1CC(N)C(O)C©O1 .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Methyl L-Daunosamine Hydrochloride involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts .


Physical And Chemical Properties Analysis

Methyl L-Daunosamine Hydrochloride is an off-white solid . It has a molecular weight of 197.66 and a molecular formula of C₇H₁₆ClNO₃ .

Scientific Research Applications

  • Daunosamine derivatives have been synthesized and evaluated for their antitumor activity, particularly in relation to anthracycline antibiotics. A study by Horton, Priebe, Sznaidman, and Varela (1993) demonstrated the synthesis of an anthracycline disaccharide glycoside containing daunosamine, which could potentially contribute to the development of new antitumor drugs (Horton et al., 1993).

  • Methyl L-daunosaminide hydrochloride has been synthesized from L-tyrosine in research aiming to develop new chemical synthesis methods. Jin, Kim, Mu, Park, Jin, Kang, Oh, and Ham (2014) reported a total synthesis involving palladium(0) catalyzed intramolecular formation and hydrogenation steps, showcasing a novel approach to synthesizing this compound (Jin et al., 2014).

  • The synthesis of methyl α-L-daunosaminide hydrochloride has been accomplished through a five-step process from methyl hexa-2,4-dienoate, as detailed by Davies and Smyth (1996). This study contributes to the understanding of asymmetric synthesis pathways for daunosamine derivatives (Davies & Smyth, 1996).

  • Methyl daunosamine has shown potential as an antiviral agent against herpes simplex virus, as evidenced in a study by Spivack, Prusoff, and Tritton (1982). This research highlighted the unique antiviral properties of methyl daunosamine at concentrations that do not inhibit host cell growth (Spivack et al., 1982).

Future Directions

While specific future directions for Methyl L-Daunosamine Hydrochloride are not explicitly mentioned in the sources, the compound’s potential for further transformations and its role in the synthesis of novel derivatives suggest that it may have significant applications in future research .

properties

IUPAC Name

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGBUAXDCLPMP-AOAPYHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-daunosamine hydrochloride

Citations

For This Compound
2
Citations
FM Hauser, SR Ellenberger, JP Glusker… - The Journal of …, 1986 - ACS Publications
… Methyl L-daunosamine hydrochloride was purchased from Pfanstiehl Laboratories. (4E)-3-(Trichloroacetamido)-l,4-hexadiene (6a). Sodium hydride (0.48 g, 0.10 mmol, 50% suspension…
Number of citations: 59 pubs.acs.org
C ÇF - Carbohydrate Chemistry: Volume 25, 2007 - books.google.com
Treatment of the 3-glycoside 2-ulose (4) with DAST afforded the corresponding 2-deoxy-2, 2-difluoride (5), whereas the o-glycoside (6) was unreactive under the same conditions. …
Number of citations: 2 books.google.com

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